Cas no 1342959-54-9 (2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one)
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone
- 2-Amino-1-(4-(methoxymethyl)piperidin-1-yl)ethanone
- AM91971
- 2-Amino-1-(4-methoxymethylpiperidin-1-yl)ethanone
- 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one
-
- Inchi: 1S/C9H18N2O2/c1-13-7-8-2-4-11(5-3-8)9(12)6-10/h8H,2-7,10H2,1H3
- InChI Key: YYVXEXPVSOVZOK-UHFFFAOYSA-N
- SMILES: O(C)CC1CCN(C(CN)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 165
- Topological Polar Surface Area: 55.6
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A191481-100mg |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one |
1342959-54-9 | 100mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A191481-500mg |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one |
1342959-54-9 | 500mg |
$ 570.00 | 2022-06-08 | ||
| TRC | A191481-1g |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one |
1342959-54-9 | 1g |
$ 865.00 | 2022-06-08 | ||
| Fluorochem | 081178-500mg |
2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone |
1342959-54-9 | 500mg |
£694.00 | 2022-03-01 | ||
| Chemenu | CM494624-1g |
2-Amino-1-(4-(methoxymethyl)piperidin-1-yl)ethanone |
1342959-54-9 | 97% | 1g |
$1378 | 2022-09-03 | |
| Life Chemicals | F1908-0678-0.25g |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one |
1342959-54-9 | 95%+ | 0.25g |
$551.0 | 2023-09-07 | |
| Life Chemicals | F1908-0678-0.5g |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one |
1342959-54-9 | 95%+ | 0.5g |
$580.0 | 2023-09-07 | |
| Life Chemicals | F1908-0678-1g |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one |
1342959-54-9 | 95%+ | 1g |
$611.0 | 2023-09-07 | |
| Life Chemicals | F1908-0678-2.5g |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one |
1342959-54-9 | 95%+ | 2.5g |
$1222.0 | 2023-09-07 | |
| Life Chemicals | F1908-0678-5g |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one |
1342959-54-9 | 95%+ | 5g |
$1833.0 | 2023-09-07 |
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one
2-Amino-1-[4-(Methoxymethyl)piperidin-1-yl]ethan-1-one (CAS No. 1342959-54-9): A Comprehensive Overview
2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one (CAS No. 1342959-54-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-(4-(methoxymethyl)piperidin-1-yl)acetamide, has garnered attention due to its unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one consists of a piperidine ring substituted with a methoxymethyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The piperidine ring is a common motif in many biologically active compounds, contributing to the compound's ability to interact with various biological targets. The methoxymethyl group adds steric bulk and can influence the compound's solubility and stability, while the acetamide moiety provides a polar functional group that can participate in hydrogen bonding.
Recent studies have highlighted the importance of 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one in various therapeutic areas. One notable application is in the development of drugs for neurological disorders. Research has shown that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can have beneficial effects on conditions such as Parkinson's disease and depression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one exhibits potent dopaminergic activity, making it a promising lead compound for further drug development.
In addition to its neurological applications, 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one has shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. A study published in the Cancer Research journal reported that 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one effectively reduced tumor growth in xenograft models of breast cancer.
The synthesis of 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one has been extensively studied, and several efficient routes have been developed. One common approach involves the reaction of 4-(methoxymethyl)piperidine with acetyl chloride followed by amination with ammonia or an appropriate amine source. This method provides high yields and good purity, making it suitable for large-scale production. Another synthetic route involves the use of transition metal-catalyzed coupling reactions, which offer greater flexibility in terms of functional group tolerance and stereoselectivity.
The physicochemical properties of 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one are crucial for understanding its behavior in biological systems. It is a white crystalline solid with a melting point ranging from 80 to 85°C. The compound is moderately soluble in water but exhibits higher solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its logP value indicates that it has moderate lipophilicity, which is favorable for cellular uptake and distribution within tissues.
In terms of safety and toxicity, preliminary studies suggest that 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one has a favorable safety profile at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive toxicological evaluations are necessary to ensure its safety for human use. Preclinical toxicity studies have shown that this compound does not exhibit significant cytotoxicity or genotoxicity at relevant doses.
The potential applications of 2-amino-1-[4-(methoxymethyl)piperidin-1-y l]ethan - ione extend beyond its direct therapeutic uses. It serves as an important building block for the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the preparation of prodrugs designed to enhance drug delivery and reduce side effects. Additionally, its structural features make it suitable for use in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
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